Anhydrovinblastine (sulfate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

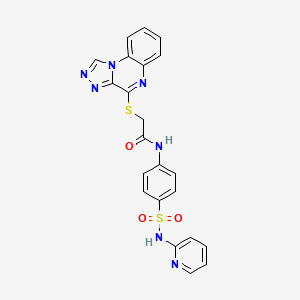

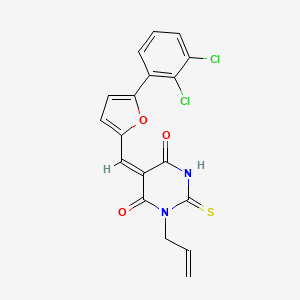

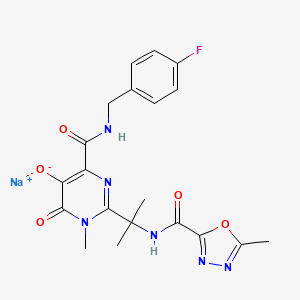

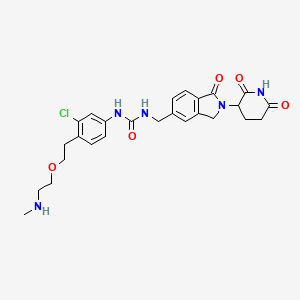

Anhydrovinblastine (sulfate) is a semi-synthetic derivative of vinblastine, a vinca alkaloid originally isolated from the Madagascar periwinkle plant, Catharanthus roseus . This compound is a crucial intermediate in the synthesis of other vinca alkaloids such as vinorelbine and vinflunine, which are used in cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Anhydrovinblastine is synthesized through a biomimetic coupling reaction of catharanthine and vindoline . The vinblastine is dissolved in dimethylformamide (DMF) at a concentration of 15 mmol/L. The reaction reagent is thionyl chloride (SOCl2), with a stoichiometric proportion of 50:1 relative to vinblastine. The reaction is carried out at a temperature of 5°C for 12 hours, yielding anhydrovinblastine with a 65.80% efficiency .

Industrial Production Methods: The industrial production of anhydrovinblastine involves optimizing the reaction conditions to maximize yield. This includes controlling the concentration of reactants, reaction temperature, and duration. The use of response surface methodology helps in determining the optimal conditions for the synthesis .

Chemical Reactions Analysis

Types of Reactions: Anhydrovinblastine undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Substitution: Substitution reactions can involve reagents such as thionyl chloride (SOCl2) and dimethylformamide (DMF).

Major Products: The major products formed from these reactions include vinblastine and its derivatives, such as vinorelbine and vinflunine .

Scientific Research Applications

Anhydrovinblastine has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :

Chemistry: It serves as a key intermediate in the synthesis of various vinca alkaloids.

Biology: It is used in studies related to cell division and microtubule dynamics.

Industry: The compound is used in the pharmaceutical industry for the production of anticancer drugs.

Mechanism of Action

Anhydrovinblastine is structurally similar to other vinca alkaloids such as vinblastine, vincristine, vinorelbine, and vinflunine . it is unique in its role as an intermediate in the synthesis of these compounds . The key differences between these compounds lie in their chemical structures and functional groups, which influence their pharmacological properties and therapeutic applications .

Comparison with Similar Compounds

- Vinblastine

- Vincristine

- Vinorelbine

- Vinflunine

Anhydrovinblastine’s unique position as a synthetic intermediate makes it a valuable compound in the development of new anticancer therapies.

Properties

Molecular Formula |

C46H60N4O16S2 |

|---|---|

Molecular Weight |

989.1 g/mol |

IUPAC Name |

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid |

InChI |

InChI=1S/C46H56N4O8.2H2O4S/c1-8-28-21-29-24-45(41(52)56-6,37-31(15-19-49(25-28)26-29)30-13-10-11-14-34(30)47-37)33-22-32-35(23-36(33)55-5)48(4)39-44(32)17-20-50-18-12-16-43(9-2,38(44)50)40(58-27(3)51)46(39,54)42(53)57-7;2*1-5(2,3)4/h10-14,16,21-23,29,38-40,47,54H,8-9,15,17-20,24-26H2,1-7H3;2*(H2,1,2,3,4)/t29-,38-,39+,40+,43+,44+,45-,46-;;/m0../s1 |

InChI Key |

GFFHNFZTNUYBFO-LXLFYEDBSA-N |

Isomeric SMILES |

CCC1=C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.OS(=O)(=O)O.OS(=O)(=O)O |

Canonical SMILES |

CCC1=CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.OS(=O)(=O)O.OS(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-N-(trideuteriomethyl)benzamide](/img/structure/B12412782.png)